molecular formula C9H14ClN B591960 (S)-1-(o-Tolyl)ethanamine hydrochloride CAS No. 1332832-16-2

(S)-1-(o-Tolyl)ethanamine hydrochloride

Cat. No.: B591960
CAS No.: 1332832-16-2
M. Wt: 171.668
InChI Key: VNGAKUOLRVQVHG-QRPNPIFTSA-N
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Description

(S)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound is characterized by the presence of a tolyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(o-Tolyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of o-tolyl ketone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(o-Tolyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(o-Tolyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is involved in the development of drugs targeting various diseases, such as neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1-(o-Tolyl)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets to modulate biological pathways. The exact mechanism involves binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(o-Tolyl)ethanamine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

    1-(p-Tolyl)ethanamine hydrochloride: A positional isomer with the tolyl group in the para position, leading to different reactivity and applications.

    1-(m-Tolyl)ethanamine hydrochloride: Another positional isomer with the tolyl group in the meta position, also exhibiting distinct properties.

Uniqueness

(S)-1-(o-Tolyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in various applications. Its ability to form stable salts with hydrochloric acid enhances its solubility and stability, making it a valuable intermediate in both research and industrial settings.

Properties

IUPAC Name

(1S)-1-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGAKUOLRVQVHG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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